molecular formula C7H16N2O2 B612954 N(2)-methyl-L-lysine CAS No. 7431-89-2

N(2)-methyl-L-lysine

Cat. No. B612954
CAS RN: 7431-89-2
M. Wt: 160.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-methyl-L-lysine (NML) is a naturally occurring amino acid found in proteins. It is an important component of the human body and has been studied extensively for its potential therapeutic and biological applications. NML is synthesized in the body from the amino acid lysine and is found in the form of a methyl ester or a methyl amide. It is also known as N-methyl-L-lysine, N-methyl-Lys, N-methyl-L-lysine methyl ester, N-methyl-L-lysine amide, and N-methyl-L-lysine methyl amide.

Scientific Research Applications

Biomedical Research: Inhibitory Effects on Microorganisms

“N(2)-methyl-L-lysine” has been shown to inhibit the growth and sporulation of certain fungi, such as Penicillium chrysogenum . This suggests potential applications in studying microbial pathogenesis and developing antifungal strategies.

Proteomics: Post-Translational Modifications

This compound is a methylated form of the amino acid lysine, which is a post-translational modification observed in histones and other proteins. It plays a crucial role in regulating gene expression and is a significant area of study in proteomics .

Drug Development: Analogs and Derivatives

The structural modification of lysine to create “N(2)-methyl-L-lysine” can inform the design of drug analogs. Understanding its properties can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .

Material Science: Nanocrystal Synthesis

In the field of nanotechnology, “N(2)-methyl-L-lysine” could be used to modify the surface properties of nanocrystals. This can affect their solubility, stability, and interaction with biological systems, which is vital for applications like targeted drug delivery .

Chemical Synthesis: Chiral Building Blocks

As a chiral compound, “N(2)-methyl-L-lysine” serves as a building block in the synthesis of complex molecules. Its chirality is essential for creating substances with specific desired properties in synthetic chemistry .

Neuroscience: Neurotransmitter Studies

Methylated lysines, including “N(2)-methyl-L-lysine”, are of interest in neuroscience for their potential roles as neurotransmitters or neuromodulators. They could provide insights into brain function and neurological disorders .

properties

IUPAC Name

(2S)-6-amino-2-(methylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYPWXRMOFUVGH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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